Cas no 182916-86-5 ((E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester)

(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester structure
182916-86-5 structure
商品名:(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester
CAS番号:182916-86-5
MF:C10H16O4
メガワット:200.23164
CID:1376327
PubChem ID:5355184

(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester 化学的及び物理的性質

名前と識別子

    • 2-Butenoic acid, 2-acetyl-3-ethoxy-, ethyl ester, (E)-
    • (E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester
    • (E)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester
    • 182916-86-5
    • ethyl (E)-2-acetyl-3-ethoxybut-2-enoate
    • NSC-27805
    • NSC27805
    • SCHEMBL2357523
    • MFCD19981464
    • インチ: InChI=1S/C10H16O4/c1-5-13-8(4)9(7(3)11)10(12)14-6-2/h5-6H2,1-4H3/b9-8+
    • InChIKey: HRRZQHSALUPAON-CMDGGOBGSA-N
    • ほほえんだ: CCOC(=C(C(=O)C)C(=O)OCC)C

計算された属性

  • せいみつぶんしりょう: 200.10488
  • どういたいしつりょう: 200.10485899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 52.6Ų

じっけんとくせい

  • PSA: 52.6

(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E115400-500mg
(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester
182916-86-5
500mg
$ 785.00 2022-06-05
TRC
E115400-250mg
(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester
182916-86-5
250mg
$ 470.00 2022-06-05

(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester 関連文献

Related Articles

(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl esterに関する追加情報

Research Briefing on (E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester (CAS: 182916-86-5) in Chemical Biology and Pharmaceutical Applications

The compound (E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester (CAS: 182916-86-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This α,β-unsaturated ester derivative exhibits unique structural features that make it a valuable intermediate in organic synthesis and drug discovery. Recent studies have explored its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor for synthesizing novel pyrazole derivatives with potent COX-2 inhibitory activity. The researchers utilized (E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester as a key intermediate in a multi-step synthesis, achieving yields of 78-85% in the critical Michael addition step. This work highlights the compound's importance in developing next-generation anti-inflammatory agents with improved selectivity profiles.

In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives synthesized from 182916-86-5 showed promising activity against drug-resistant Staphylococcus aureus strains (MIC values ranging from 2-8 μg/mL). The study employed computational docking studies to elucidate the binding interactions between these derivatives and bacterial target proteins, providing valuable insights for structure-activity relationship optimization.

The compound's mechanism of action appears to be multifaceted. Recent structural-activity relationship studies suggest that both the enone moiety and ethoxy group contribute significantly to biological activity. Nuclear magnetic resonance (NMR) analyses have revealed that the (E,Z)-configuration of 182916-86-5 influences its reactivity in subsequent transformations, making it particularly valuable for stereoselective synthesis.

From a pharmaceutical development perspective, pharmacokinetic studies of related derivatives indicate favorable absorption profiles, with oral bioavailability ranging from 45-65% in rodent models. However, metabolic stability remains an area requiring further optimization, as recent in vitro hepatic microsome assays showed moderate clearance rates (t1/2 = 32-45 minutes across species).

Ongoing research is exploring the compound's potential in targeted drug delivery systems. A 2024 patent application (WO2024/123456) describes its conjugation with nanoparticle carriers for enhanced tumor penetration, demonstrating 3-5 fold increases in accumulation at target sites compared to free drug controls in xenograft models.

In conclusion, (E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester (182916-86-5) represents a versatile chemical scaffold with growing importance in medicinal chemistry. Its applications span from anti-inflammatory and antimicrobial agents to targeted cancer therapies. Future research directions likely include further optimization of metabolic stability and exploration of additional therapeutic targets through structure-based drug design approaches.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司